molecular formula C14H15ClN2O3 B4238327 N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide

N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide

Cat. No. B4238327
M. Wt: 294.73 g/mol
InChI Key: KXDOSJYWKWOEIS-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In 2.1]hept-2-yl-2-chloro-4-nitrobenzamide.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide involves the inhibition of enzymes and proteins. The compound binds to the active site of the enzyme or protein, preventing it from carrying out its normal function. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of the role of the enzyme or protein in the body.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide has been found to have various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve memory and cognitive function. It has also been found to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to changes in neurotransmitter levels and affect physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide in lab experiments is its ability to inhibit the activity of specific enzymes and proteins. This can be useful in studying the role of these enzymes and proteins in biochemical and physiological processes. However, one limitation of using the compound is that it may have off-target effects, meaning it could inhibit the activity of other enzymes or proteins that are not the target of the experiment.

Future Directions

For research could include studying the compound's effects on other enzymes and proteins, as well as its potential therapeutic applications. Additionally, further research could be done to optimize the synthesis method for the compound and to develop more specific inhibitors for targeted enzymes and proteins.
In conclusion, N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide is a chemical compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research could lead to a better understanding of the compound's potential therapeutic applications and its role in various biochemical and physiological processes.

Scientific Research Applications

N-bicyclo[2.2.1]hept-2-yl-2-chloro-4-nitrobenzamide has been used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. The compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which has been linked to improved memory and cognitive function.

properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3/c15-12-7-10(17(19)20)3-4-11(12)14(18)16-13-6-8-1-2-9(13)5-8/h3-4,7-9,13H,1-2,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDOSJYWKWOEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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